Dypnone, Z-
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Overview
Description
Dypnone, Z-: is an organic compound with the molecular formula C16H14O . It is a useful intermediate in the production of various chemical products, including sunscreen lotions, softening agents, plasticizers, and perfumery bases . The compound is synthesized through the self-condensation of acetophenone, a process that has been studied extensively due to its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dypnone, Z- is typically synthesized through the self-condensation of acetophenone. One common method involves the use of a nano-crystalline sulfated zirconia catalyst. The reaction is carried out under solvent-free conditions at a temperature of 170°C, resulting in a high selectivity for dypnone . Another method involves the use of aluminum tert-butoxide in xylene, where the reaction mixture is heated to 133-137°C .
Industrial Production Methods: In industrial settings, the production of dypnone, Z- often involves the use of solid acid catalysts such as zeolites, sulfated zirconia, and aluminum chloride. These catalysts offer advantages such as high selectivity, reusability, and reduced waste disposal problems .
Chemical Reactions Analysis
Types of Reactions: Dypnone, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert dypnone, Z- into alcohols.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium ethoxide, aluminum bromide, and phosphorous pentachloride are used in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Dypnone, Z- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of dypnone, Z- involves its interaction with various molecular targets and pathways. The compound can undergo cyclization reactions to form phenyl naphthalene derivatives, which are stable products. The presence of strong acids or bases can catalyze these reactions, leading to the formation of different products .
Comparison with Similar Compounds
Acetophenone: The precursor for dypnone, Z- synthesis.
Benzophenone: A structurally similar compound with different chemical properties.
Phenyl naphthalene: A product formed from the cyclization of dypnone, Z-.
Uniqueness: Dypnone, Z- is unique due to its high selectivity in self-condensation reactions and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
54435-79-9 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
InChI Key |
PLELHVCQAULGBH-SEYXRHQNSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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